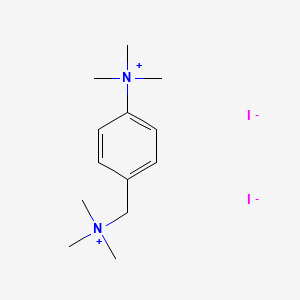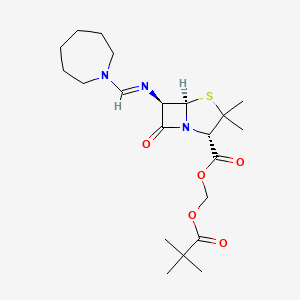
AMMONIUM, (p-TRIMETHYLAMMONIO)BENZYLTRIMETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (p-trimethylammonio)benzyltrimethyl-, diiodide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Alternative Methylating Agent in Organic Chemistry
- Phenyl trimethylammonium iodide, a type of quaternary ammonium salt, has been used as an alternative methylating agent for introducing a CH3 group in the α-position to a carbonyl group in organic synthesis. This method is characterized by its nonvolatility, non-cancerogenic properties, and ease of handling, providing an efficient and green approach in organic chemistry (Templ & Schnürch, 2022).
Synthesis of Anion Exchange Membranes
- Quaternary ammonium salts have been used in the electrochemical synthesis of anion-conducting ionomer separators, which are crucial components in microfuel cells and solid-state water electrolyzers. These separators, synthesized using precursors like N-(p-vinylbenzyl) N,N,N-trimethylammonium chloride, have shown promise in enhancing anion conductivity (Braglia et al., 2018).
Eutectic Mixture Preparation
- Ammonium-based chloride compounds, including variants like benzyltrimethylammonium chloride, have been studied for their ability to form eutectic mixtures through complexation reactions. These findings are significant in understanding the thermal properties of eutectic mixtures, which have various applications in material science (Shamsuri, 2011).
Ion Clustering and Membrane Synthesis
- Quaternary ammonium functionalized poly(arylene ether ketone)s, synthesized using quaternary ammonium salts, have been used to investigate ion clustering, morphology, and conductivity. These studies contribute to the development of efficient membrane materials for various applications, including energy and filtration systems (Chen & Hickner, 2013).
Synthesis of Ammonia
- Ammonium diiodide, in combination with other compounds like samarium diiodide and water, has been catalytically used in a practical method for ammonia synthesis. This process occurs under ambient conditions, offering a potential advancement in ammonia production techniques (Ashida et al., 2019).
Positron Emission Tomography Imaging
- Ammonium BODIPY dyes, including those with trimethylammonium groups, have been synthesized and evaluated for use in positron emission tomography (PET) myocardial perfusion imaging. This research suggests the potential of these compounds in cardiac imaging and other medical diagnostic applications (Chansaenpak et al., 2016).
Photochromic and Electrochromic Hydrogels
- Ammonium-functionalized thienoviologen derivatives have been incorporated into hydrogels, demonstrating potential applications in photochromic and electrochromic devices. This finding could lead to the development of innovative materials for various optical and electronic devices (Chang et al., 2022).
Capillary Electrophoresis Separation
- Benzyltrimethylammonium and other quaternary ammonium cations have been used to achieve capillary electrophoresis separation, contributing to advancements in analytical chemistry methods for various applications (Luo, Ma, & Chen, 2015).
Eigenschaften
CAS-Nummer |
63951-19-9 |
|---|---|
Produktname |
AMMONIUM, (p-TRIMETHYLAMMONIO)BENZYLTRIMETHYL-, DIIODIDE |
Molekularformel |
C13H24I2N2 |
Molekulargewicht |
462.15 g/mol |
IUPAC-Name |
trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-14(2,3)11-12-7-9-13(10-8-12)15(4,5)6;;/h7-10H,11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XKJPMAOXOIOVIC-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, (p-trimethylammonio)benzyltrimethyl-, diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)






![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
